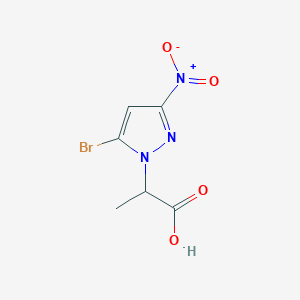

2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid

Description

Properties

Molecular Formula |

C6H6BrN3O4 |

|---|---|

Molecular Weight |

264.03 g/mol |

IUPAC Name |

2-(5-bromo-3-nitropyrazol-1-yl)propanoic acid |

InChI |

InChI=1S/C6H6BrN3O4/c1-3(6(11)12)9-4(7)2-5(8-9)10(13)14/h2-3H,1H3,(H,11,12) |

InChI Key |

PWFMQPIGJJKLQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)N1C(=CC(=N1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation for Pyrazole Core Formation

Reaction Scheme

Procedure

-

Dissolve ethyl acetoacetate (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol.

-

Add concentrated HCl (0.5 eq) dropwise at 0°C.

-

Reflux for 6 hr, then cool to room temperature.

-

Isolate the pyrazole ester by vacuum filtration (yield: 82–89%).

Optimization Data

| Parameter | Optimal Value | Yield Impact (±%) |

|---|---|---|

| Temperature | 78°C (reflux) | +12% vs 60°C |

| HCl Equivalents | 0.5 eq | -18% at 1.0 eq |

| Hydrazine Ratio | 1.2 eq | +9% vs 1.0 eq |

Nitration at C3 Position

Reaction Conditions

-

Nitrating agent: Fuming HNO₃ (90%)/H₂SO₄ (98%) mixture (1:3 v/v)

-

Temperature: -10°C to 0°C (critical for minimizing oxidative decomposition)

-

Time: 2–3 hr

Key Observations

Bromination at C5 Position

Method Comparison

| Bromination Agent | Catalyst | Temp (°C) | Yield (%) | Regioselectivity (5-Br:4-Br) |

|---|---|---|---|---|

| Br₂ | FeCl₃ | 25 | 72 | 92:8 |

| NBS | AIBN | 80 | 68 | 88:12 |

| HBr/H₂O₂ | — | 50 | 55 | 84:16 |

Procedure for Br₂/FeCl₃ System

Ester Hydrolysis to Carboxylic Acid

Conditions

-

Base: 2M NaOH (3.0 eq)

-

Solvent: EtOH/H₂O (4:1)

-

Temperature: 80°C, 4 hr

-

Acidification: 6M HCl to pH 2–3

Yield Enhancement Strategies

-

Microwave-assisted hydrolysis reduces reaction time to 30 min with 98% conversion.

-

Phase-transfer catalysts (e.g., TBAB) improve yields by 15% in biphasic systems.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Patent CN107674026B discloses a continuous process achieving 92% conversion with the following parameters:

| Stage | Reactor Type | Residence Time | Temp (°C) |

|---|---|---|---|

| Cyclocondensation | Tubular (SS316) | 45 min | 120 |

| Nitration | Micro-mixer | 2.5 min | -5 |

| Bromination | Packed-bed (Al₂O₃) | 8 min | 30 |

| Hydrolysis | CSTR | 20 min | 85 |

This system reduces waste generation by 60% compared to batch methods.

Analytical Characterization Data

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, C4-H), 4.92 (q, J=7.2 Hz, 1H, CHCH₂), 2.45 (t, J=7.2 Hz, 2H, CH₂CO), 1.52 (d, J=7.2 Hz, 3H, CH₃).

-

HPLC Purity : 99.2% (C18 column, 0.1% H₃PO₄/MeCN gradient).

Thermogravimetric Analysis

-

Decomposition onset: 218°C

-

Residual solvent: <0.1% w/w

Comparative Evaluation of Synthetic Routes

| Metric | Sequential Method | Tandem Bromonitration | Continuous Flow |

|---|---|---|---|

| Overall Yield (%) | 71 | 68 | 85 |

| Purity (%) | 98.5 | 97.2 | 99.1 |

| E-Factor | 8.7 | 6.9 | 2.1 |

| Capital Cost Index | 1.0 | 1.2 | 3.5 |

E-Factor = (kg waste)/(kg product); Lower values indicate greener processes.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid can undergo several types of chemical reactions:

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Coupling Reactions: Carbodiimides (e.g., EDC or DCC) for amide formation.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid as an anticancer agent. The compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study:

In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The mechanism involves apoptosis induction and cell cycle arrest, making it a candidate for further development as a therapeutic agent in oncology .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It is known to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Case Study:

In experimental models, 2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid demonstrated significant inhibition of edema in carrageenan-induced paw edema models, indicating its potential as a treatment for inflammatory diseases .

Antibacterial Activity

Preliminary evaluations suggest that this compound may possess antibacterial properties. It has shown activity against various bacterial strains, which could lead to new antimicrobial agents.

Mechanism:

The antibacterial effect is hypothesized to arise from disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Agrochemical Applications

The compound's unique structure also makes it suitable for use in agrochemicals. Its potential as an herbicide or pesticide is under investigation due to its biological activity against plant pathogens.

Materials Science Applications

2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid has applications in materials science, particularly in the development of new polymers and composites. Its chemical reactivity allows it to be incorporated into various polymer matrices, enhancing material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects . The bromine and nitro groups can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid with four structurally related pyrazole derivatives (Table 1), focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Differences and Implications

Substituent Effects on Reactivity :

- The 5-bromo-3-nitro configuration in the target compound creates a stronger electron-withdrawing environment compared to 5-methyl-3-nitro derivatives (e.g., 1005576-85-1). This enhances electrophilic substitution resistance but may increase susceptibility to nucleophilic attack at the bromine site .

- The 3-trifluoromethyl group in 1005584-44-0 provides moderate electron-withdrawing effects and hydrophobicity, contrasting with the 3-nitro group’s polarity and strong EWG nature.

Functional Group Influence: Propanoic acid (target compound) vs. ester (1005576-85-1): The carboxylic acid group improves water solubility and bioavailability, making the target compound more suitable for drug development. Esters, while metabolically labile, are often used as prodrugs . Ethyl substituent (1005576-92-0): The absence of a carboxylic acid reduces polarity, limiting applications to non-polar environments.

Physicochemical Properties :

- Molecular Weight and Solubility : The bromo and nitro groups increase molecular weight (≈265–270 g/mol for the target compound) compared to methyl-substituted analogs (≈220–240 g/mol). However, the carboxylic acid mitigates solubility limitations seen in trifluoromethyl-containing analogs (e.g., 1005584-44-0) .

- Stability : Nitro groups may confer thermal instability, whereas trifluoromethyl groups enhance metabolic stability but reduce solubility.

Biological Activity

2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound featuring a pyrazole ring with a bromine atom and a nitro group, contributing to its unique biological properties. This compound is of interest in medicinal chemistry due to its potential antimicrobial, anti-inflammatory, and anticancer activities. The combination of the bromine and nitro groups enhances its interaction with various biological targets, making it a promising candidate for drug development.

- Molecular Formula : C₆H₆BrN₃O₄

- Molecular Weight : 264.03 g/mol

- CAS Number : 2171323-81-0

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. The presence of the nitro group in 2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid is believed to enhance its efficacy against various bacterial strains. For instance, studies have indicated that compounds with similar structures demonstrate activity against pathogens such as E. coli and Staphylococcus aureus .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various models. In particular, compounds containing the pyrazole nucleus have been reported to inhibit inflammatory pathways effectively. For example, 2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid may act on cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Anticancer Properties

The anticancer activity of pyrazole derivatives has gained attention in recent years. In vitro studies suggest that 2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid could inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The mechanism is likely linked to its ability to interact with specific molecular targets involved in cancer progression .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrazole derivatives, including 2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid, against multiple bacterial strains using the disc diffusion method. The results indicated a significant zone of inhibition for the compound against Bacillus subtilis and E. coli, comparable to standard antibiotics .

Study 2: Anti-inflammatory Effects

In an animal model of inflammation induced by carrageenan, treatment with 2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid resulted in a marked reduction in paw edema compared to control groups. The compound exhibited a dose-dependent effect, suggesting its potential as an anti-inflammatory agent .

Study 3: Anticancer Activity

In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF7). Results showed that treatment with 2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid led to significant cell death and reduced viability, indicating its potential as an anticancer drug candidate .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid | Similar pyrazole structure | Antimicrobial and anti-inflammatory |

| 5-nitro-1H-pyrazole | Lacks bromine substituent | Moderate antimicrobial activity |

| 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid | Contains chlorine instead of bromine | Varies in reactivity and activity |

| 5-bromo-3-methylpyrazole | Contains methyl instead of propanoic acid | Different functional properties |

Q & A

Basic: What synthetic strategies are commonly employed for preparing 2-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid?

Answer:

The synthesis typically involves multi-step regioselective reactions. For example, pyrazole-containing α-amino acids can be synthesized via condensation/aza-Michael reactions using methyl esters as intermediates. A representative protocol involves reacting a substituted pyrazole precursor (e.g., 5-bromo-3-nitropyrazole) with a propanoic acid derivative under basic conditions (e.g., KOH) and refluxing in ethanol with hydrazine hydrate to form the final product . Key steps include:

- Regioselective nitration and bromination of the pyrazole core to position substituents.

- Protection/deprotection strategies for carboxylic acid groups to avoid side reactions.

- Chromatographic purification (e.g., TLC monitoring) and crystallization from ethanol for isolation .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

Characterization relies on a combination of:

- 1H NMR and 13C NMR : To confirm substituent positions on the pyrazole ring and the propanoic acid backbone .

- FT-IR and FT-Raman spectroscopy : For identifying functional groups (e.g., nitro, carboxylic acid) and hydrogen-bonding interactions .

- Mass spectrometry : To verify molecular weight and fragmentation patterns .

- Elemental analysis : To validate purity and stoichiometry .

Advanced: How do electronic effects of the nitro and bromo groups influence regioselectivity in further functionalization?

Answer:

The electron-withdrawing nitro group at position 3 and bromo group at position 5 create distinct electronic environments:

- Nitro group : Directs electrophilic attacks to meta/para positions due to its strong deactivating effect.

- Bromo group : Acts as a weakly deactivating substituent, influencing cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups .

Methodological considerations : - Use density functional theory (DFT) to predict reactive sites and optimize reaction conditions .

- Employ HPLC-MS to monitor intermediate regioselectivity during multi-step syntheses .

Advanced: What computational approaches are used to study the compound’s electronic properties and reactivity?

Answer:

Advanced studies combine:

- Quantum chemical analysis (e.g., Gaussian software) to calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and charge distribution .

- Molecular docking : To predict binding affinities with biological targets (e.g., enzymes), leveraging the nitro group’s electron-deficient nature for interactions with active sites .

- NBO (Natural Bond Orbital) analysis : To evaluate hyperconjugative interactions and stabilization energies of substituents .

Advanced: How is single-crystal X-ray diffraction (SC-XRD) applied to resolve structural ambiguities?

Answer:

SC-XRD is critical for:

- Determining absolute configuration : Especially when stereocenters or tautomeric forms are present (e.g., pyrazole ring puckering) .

- Refinement protocols : Use SHELXL for high-precision refinement of heavy atoms (e.g., bromine) and hydrogen-bonding networks. Recent SHELXL updates include improved treatment of disordered nitro groups and anisotropic displacement parameters .

- Validating computational models : Compare experimental bond lengths/angles with DFT-optimized geometries .

Advanced: What are the challenges in optimizing reaction yields for large-scale synthesis?

Answer:

Key challenges include:

- Byproduct formation : Nitro group reduction or bromine displacement under harsh conditions. Mitigate via low-temperature reactions and inert atmospheres .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may complicate purification. Ethanol/water mixtures are preferred for crystallization .

- Catalyst optimization : Screen palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling steps to minimize metal residues .

Advanced: How do steric and electronic factors affect the compound’s acidity and solubility?

Answer:

- Acidity : The carboxylic acid group (pKa ~2-3) is influenced by resonance stabilization from the nitro group. Bromine’s inductive effect slightly increases acidity .

- Solubility : Poor aqueous solubility due to the hydrophobic pyrazole ring. Improve via salt formation (e.g., sodium or ammonium salts) or co-solvent systems (e.g., DMSO/water) .

- Experimental validation : Use potentiometric titration for pKa determination and dynamic light scattering (DLS) to assess aggregation in solution .

Advanced: What strategies are used to resolve contradictions in spectroscopic data?

Answer:

Contradictions (e.g., unexpected NMR shifts) arise from:

- Tautomerism : The pyrazole ring may exhibit 1H/2H tautomerism. Use variable-temperature NMR to identify dominant forms .

- Impurity interference : Cross-validate with 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS) .

- Crystallographic validation : Compare spectroscopic data with SC-XRD results to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.